molecular formula C8H7N3OS B603528 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1240279-47-3

5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B603528
CAS No.: 1240279-47-3
M. Wt: 193.23g/mol
InChI Key: ICHSQXBOKLWZJI-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a thiophene ring fused to a pyrazole ring with a carboxamide group at the 3-position. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. Thiophene and pyrazole derivatives are known for their diverse biological activities, making this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxylic acid hydrazide with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Thiophen-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-(Thiophen-2-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Such as thiophene-2-carboxamide.

    Pyrazole derivatives: Such as 1H-pyrazole-3-carboxamide.

Uniqueness

5-(Thiophen-2-yl)-1H-pyrazole-3-carboxamide is unique due to the combination of the thiophene and pyrazole rings, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new drugs and materials with enhanced properties.

Properties

IUPAC Name

5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-8(12)6-4-5(10-11-6)7-2-1-3-13-7/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHSQXBOKLWZJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of the crystal structure of the 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide-dimethylformamide complex?

A1: The determination of the crystal structure for this complex, a derivative of 5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, provides valuable insights into the three-dimensional arrangement of the molecule. [] This information is crucial for understanding the compound's interactions with potential biological targets, such as enzymes or receptors. By analyzing the bond lengths, angles, and spatial orientation of the molecule within the crystal lattice, researchers can gain insights into its potential binding modes and structure-activity relationships.

Q2: How do N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides interact with tumor-associated carbonic anhydrase isoenzymes IX and XII?

A2: While the provided abstract doesn't delve into the specifics of the interaction mechanism, it highlights that these novel N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide derivatives have been investigated for their inhibitory effects on tumor-associated carbonic anhydrase isoenzymes IX and XII. [] This suggests that the researchers are exploring the potential of these compounds as anti-cancer agents, given the role of carbonic anhydrases in tumor growth and progression. Further investigation into the binding affinities, inhibition constants, and mechanism of inhibition would be needed to understand the precise nature of these interactions.

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